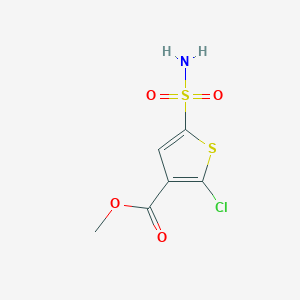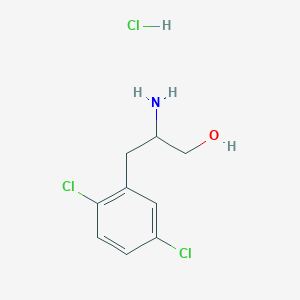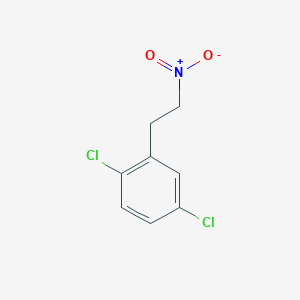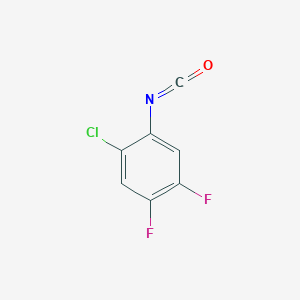
1-Chloro-4,5-difluoro-2-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4,5-difluoro-2-isocyanatobenzene is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and isocyanate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-4,5-difluoro-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4,5-difluoro-2-nitrobenzene with phosgene (COCl2) in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which is then converted to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-4,5-difluoro-2-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
Electrophilic Addition: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Electrophilic Addition: Reagents like primary amines or alcohols in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Addition: Formation of ureas or carbamates.
Oxidation and Reduction: Formation of various oxidized or reduced benzene derivatives
Aplicaciones Científicas De Investigación
1-Chloro-4,5-difluoro-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-chloro-4,5-difluoro-2-isocyanatobenzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas or carbamates. The chlorine and fluorine atoms can participate in substitution reactions, further modifying the compound’s structure and properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-3-fluoro-2-isocyanatobenzene
- 3,4-Difluorophenyl isocyanate
- 1-Chloro-4-isocyanatobenzene
Uniqueness
1-Chloro-4,5-difluoro-2-isocyanatobenzene is unique due to the specific arrangement of chlorine, fluorine, and isocyanate groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C7H2ClF2NO |
|---|---|
Peso molecular |
189.54 g/mol |
Nombre IUPAC |
1-chloro-4,5-difluoro-2-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-5(9)6(10)2-7(4)11-3-12/h1-2H |
Clave InChI |
RUXBWOQINSEKHV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)Cl)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


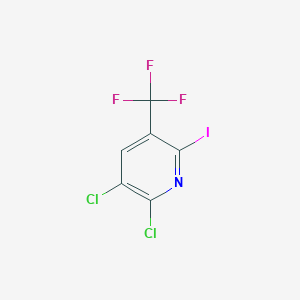
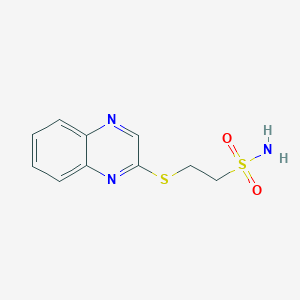
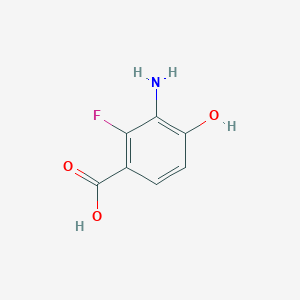

![3-[2-(Methylamino)ethoxy]aniline](/img/structure/B13506293.png)
![2-Bromo-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid benzyl ester](/img/structure/B13506298.png)
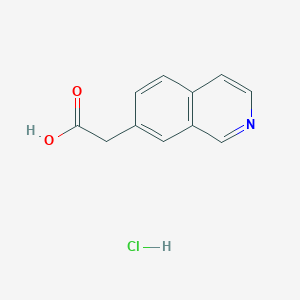
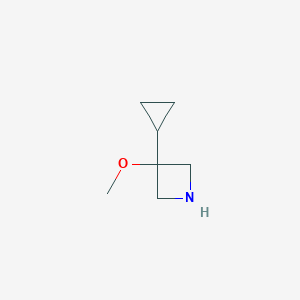
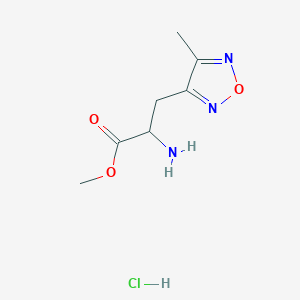
![4-[(Tert-butoxycarbonyl)amino]cyclohex-1-ene-1-carboxylic acid](/img/structure/B13506327.png)
